2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate (CAS 6401-02-1) is a highly reactive, liquid electrophilic fluoroalkylating agent used to introduce the -CH2CF2CF2H moiety into active pharmaceutical ingredients, agrochemicals, and specialty materials [1]. Characterized by its boiling point of 122–125 °C and density of ~1.64 g/cm³, it serves as a critical building block for synthesizing fluorinated ethers, thioethers, and amines . The terminal difluoromethyl (-CF2H) group acts as a weak hydrogen bond donor, offering unique lipophilicity and metabolic stability profiles compared to fully perfluorinated chains. Its primary procurement value lies in its exceptional leaving group ability, which overcomes the strong inductive deactivation caused by the adjacent polyfluoroalkyl chain, enabling high-yielding nucleophilic substitutions under mild conditions where standard halides or sulfonates fail [1].
Substituting this compound with cheaper analogs, such as 2,2,3,3-tetrafluoropropyl tosylate or 2,2,3,3-tetrafluoropropyl bromide, typically results in process failure during N-, O-, or S-alkylation[1]. The strongly electron-withdrawing nature of the tetrafluoropropyl chain severely depletes electron density at the adjacent C1 carbon, raising the activation energy for standard SN2 nucleophilic attack [2]. Consequently, tosylates and bromides require forcing conditions (high temperatures and extended reaction times) that frequently lead to competitive elimination, nucleophile degradation, or unacceptably low yields. The trifluoromethanesulfonate (triflate) leaving group restores SN2 kinetics, allowing complete conversion at room temperature or under mild heating, making it the only viable choice for scalable or complex late-stage fluoroalkylation [1].
In the synthesis of fluorinated intermediates, the choice of leaving group dictates process viability. Because the strongly electron-withdrawing 2,2,3,3-tetrafluoropropyl chain severely deactivates the adjacent C1 carbon toward nucleophilic attack, standard leaving groups fail. Fluoroalkyl triflates exhibit SN2 reaction rates approximately 10^4 to 10^5 times faster than their corresponding tosylates [1]. While 2,2,3,3-tetrafluoropropyl bromide or tosylate typically yield <30% conversion even after prolonged heating (>80 °C), 2,2,3,3-tetrafluoropropyl triflate achieves >80% yields under mild conditions (20–50 °C) within hours [2]. This kinetic advantage prevents thermal degradation of sensitive nucleophiles and minimizes elimination side reactions.
| Evidence Dimension | Relative SN2 reaction rate and typical conversion yield |
| Target Compound Data | >80% yield at 20-50 °C; 10^4 to 10^5 relative reaction rate |
| Comparator Or Baseline | 2,2,3,3-Tetrafluoropropyl tosylate/bromide (<30% yield at >80 °C; baseline rate of 1) |
| Quantified Difference | 10^4 to 10^5 fold increase in reaction rate; >2.6x increase in practical yield |
| Conditions | N- or O-alkylation of complex pharmaceutical intermediates in polar aprotic solvents |
Buyers must procure the triflate form to ensure scalable, high-yielding synthesis, as the tosylate and halide forms are kinetically inert for many critical nucleophilic substitutions.
When selecting a fluoroalkylating agent, buyers often weigh 2,2,3,3-tetrafluoropropyl triflate against shorter-chain analogs like 2,2,2-trifluoroethyl triflate. While both are highly reactive electrophiles, the tetrafluoropropyl chain provides a terminal difluoromethyl group (-CF2H) rather than a fully fluorinated -CF3 group [1]. The -CF2H moiety acts as a lipophilic hydrogen bond donor, which significantly alters the physicochemical properties of the final active pharmaceutical ingredient (API) or material. This structural difference typically increases the partition coefficient (logP) while providing a unique interaction site for target binding or polymer cross-linking that a -CF3 group cannot offer [2].
| Evidence Dimension | Terminal group functionality and hydrogen bonding capacity |
| Target Compound Data | 1 active hydrogen bond donor site (-CF2H) |
| Comparator Or Baseline | 2,2,2-Trifluoroethyl triflate (0 active hydrogen bond donor sites, -CF3) |
| Quantified Difference | Addition of 1 specific H-bond donor site and extended fluorinated chain length |
| Conditions | API optimization and structure-activity relationship (SAR) studies |
Procuring the tetrafluoropropyl variant is essential when downstream applications require precise tuning of lipophilicity combined with hydrogen-bond-driven receptor interactions.
In the synthesis of complex molecules such as sodium channel blockers or ROCK inhibitors, late-stage N-alkylation requires highly reactive electrophiles to avoid degrading delicate functional groups [2]. 2,2,3,3-Tetrafluoropropyl triflate allows for complete alkylation at lower temperatures (often 20–60 °C) compared to the >100 °C required for less reactive halide analogs [1]. This 40–80 °C reduction in thermal load directly correlates with higher chemoselectivity and reduced formation of tarry byproducts, streamlining downstream purification steps like chromatography or crystallization [2].
| Evidence Dimension | Required reaction temperature for complete N-alkylation |
| Target Compound Data | 20–60 °C |
| Comparator Or Baseline | Standard fluoroalkyl halides/sulfonates (>100 °C) |
| Quantified Difference | 40–80 °C reduction in required process temperature |
| Conditions | Late-stage N-alkylation of heterocyclic amines in polar aprotic solvents |
Lower processing temperatures reduce energy costs, prevent API degradation, and simplify purification, directly lowering the overall cost of goods manufactured.
In the development of kinase inhibitors and sodium channel blockers, 2,2,3,3-tetrafluoropropyl triflate is procured for the late-stage N-alkylation of heterocyclic cores. Its ability to react at 20–60 °C prevents the thermal degradation of sensitive functional groups that occurs when using less reactive halides, while the terminal -CF2H group provides a critical hydrogen bond donor site for target binding[2].
The compound is utilized to synthesize highly fluorinated ethers, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), via O-alkylation. The superior leaving group kinetics of the triflate ensure high conversion yields, which is essential for producing high-purity solvents that stabilize the solid electrolyte interphase (SEI) in lithium-sulfur batteries [1].
Procured as a building block for novel pesticides, the tetrafluoropropyl group is introduced to enhance cuticular penetration. The specific choice of the triflate over the 2,2,2-trifluoroethyl analog allows chemists to incorporate an active hydrogen bond donor (-CF2H) while maintaining the mild processing conditions required for complex multi-step syntheses [2].
Corrosive;Acute Toxic;Irritant